Scaffold-Based Potency vs. Piperazine Analogs in Arenavirus Entry Inhibition
The piperazin-2-one core is essential for potent arenavirus entry inhibition; substitution with a simple piperazine leads to complete loss of activity. While the specific 4-phenyloxane-4-carbonyl analog was not tested, foundational SAR demonstrates that optimal 4-acyl-piperazin-2-ones achieve broad-spectrum EC50 values < 10 nM against LASV, MACV, and JUNV pseudotypes [1]. This contrasts with non-cyclized or simple piperazine analogs, which are inactive [1].
| Evidence Dimension | Scaffold potency against pLASV |
|---|---|
| Target Compound Data | Inferred to be in the low nanomolar range based on class membership. |
| Comparator Or Baseline | Non-piperazin-2-one (e.g., simple piperazine) analogs: EC50 > 10 µM (inactive) [1]. |
| Quantified Difference | Estimated >1000-fold loss of potency with a non-piperazin-2-one core. |
| Conditions | Pseudotyped Lassa virus (pLASV) cell entry assay [1]. |
Why This Matters
Confirms that the piperazin-2-one core is a non-negotiable structural requirement for this mechanism of action, making its presence a key selection criterion during procurement.
- [1] Plewe, M. B., Whitby, L. R., Naik, S., Brown, E. R., Sokolova, N. V., et al. (2019). SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 29(22), 126620. View Source
